(2Z)-6-(3,4-dimethoxybenzyl)-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
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Overview
Description
The compound (2Z)-6-(3,4-dimethoxybenzyl)-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic molecule with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that includes a thiazolo[3,2-b][1,2,4]triazine core, an indole moiety, and a dimethoxybenzyl group, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-(3,4-dimethoxybenzyl)-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxybenzaldehyde, heptanone, and indole derivatives. The key steps in the synthesis may involve:
Condensation Reactions: Formation of the indole moiety through Fischer indole synthesis.
Cyclization Reactions: Construction of the thiazolo[3,2-b][1,2,4]triazine core via cyclization reactions.
Functional Group Transformations: Introduction of the dimethoxybenzyl group through nucleophilic substitution or other suitable methods.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Implementation of advanced purification techniques such as chromatography and recrystallization.
Scalability: Adaptation of the synthetic process to large-scale production while maintaining cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
The compound (2Z)-6-(3,4-dimethoxybenzyl)-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions and cellular processes. Its structural features could enable binding to specific biological targets.
Medicine
In medicinal chemistry, the compound holds potential as a lead molecule for drug development. Its ability to interact with various biological targets makes it a candidate for therapeutic applications.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (2Z)-6-(3,4-dimethoxybenzyl)-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic Acid: An isomer of iodobenzoic acid with applications in organic synthesis.
1-Boc-pyrazole-4-boronic Acid Pinacol Ester: A boronic acid derivative used in cross-coupling reactions.
Uniqueness
The uniqueness of (2Z)-6-(3,4-dimethoxybenzyl)-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione lies in its complex structure, which combines multiple functional groups and heterocyclic rings
Properties
Molecular Formula |
C29H30N4O5S |
---|---|
Molecular Weight |
546.6 g/mol |
IUPAC Name |
(2Z)-6-[(3,4-dimethoxyphenyl)methyl]-2-(1-heptyl-2-oxoindol-3-ylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C29H30N4O5S/c1-4-5-6-7-10-15-32-21-12-9-8-11-19(21)24(27(32)35)25-28(36)33-29(39-25)30-26(34)20(31-33)16-18-13-14-22(37-2)23(17-18)38-3/h8-9,11-14,17H,4-7,10,15-16H2,1-3H3/b25-24- |
InChI Key |
NEBLEGKIRLEJOO-IZHYLOQSSA-N |
Isomeric SMILES |
CCCCCCCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(=NC(=O)C(=N4)CC5=CC(=C(C=C5)OC)OC)S3)/C1=O |
Canonical SMILES |
CCCCCCCN1C2=CC=CC=C2C(=C3C(=O)N4C(=NC(=O)C(=N4)CC5=CC(=C(C=C5)OC)OC)S3)C1=O |
Origin of Product |
United States |
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